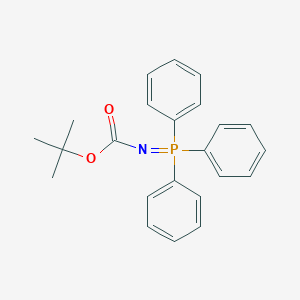

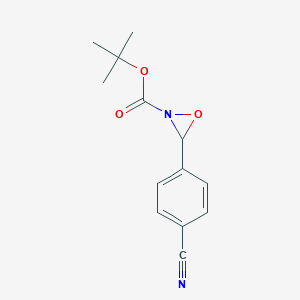

N-Boc-3-(4-cyanophenyl)oxaziridine

説明

Synthesis Analysis

The preparation of N-Boc-3-(4-cyanophenyl)oxaziridine involves a multistep synthesis starting from 4-cyanobenzaldehyde. The process includes an aza-Wittig reaction followed by Oxone oxidation to yield the oxaziridine as a stable, crystalline solid. This compound efficiently transfers its N-Boc fragment to primary and secondary amines as well as enolates under mild conditions, producing N β-Boc-hydrazines and N-Boc-amino derivatives respectively (Vidal et al., 1993).

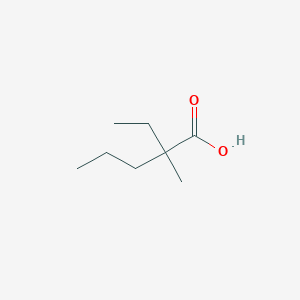

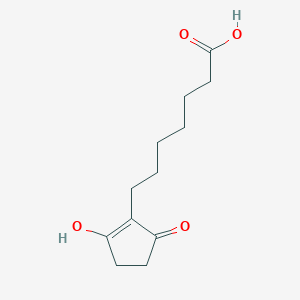

Molecular Structure Analysis

N-Boc-3-(4-cyanophenyl)oxaziridine exists as a mixture of trans- and cis-isomers due to the relatively slow inversion of the pyramidal nitrogen. The compound is supplied as a white to slightly beige crystalline powder, demonstrating stability and purity as confirmed by elemental analysis and infrared spectroscopy (Page & Buckley, 2005).

Chemical Reactions and Properties

The oxaziridine ring in N-Boc-3-(4-cyanophenyl)oxaziridine is a potent electrophile capable of transferring the N-Boc group to various nucleophiles. This reactivity underpins its utility in the synthesis of protected α-aminoketones and N-orthogonally diprotected hydrazino acids, among others. The versatility of this compound extends to reactions with amino acids and enables the synthesis of complex molecules with potential biological activity (Vidal et al., 1993; Hannachi et al., 2004).

Physical Properties Analysis

N-Boc-3-(4-cyanophenyl)oxaziridine is characterized by its physical state as a solid with a melting point range of 57-63°C, and it decomposes at 115°C. The compound's solubility in organic solvents contributes to its ease of use in various organic synthesis applications. Its physical data, including melting point and solubility, are crucial for handling and storage considerations (Page & Buckley, 2005).

Chemical Properties Analysis

The chemical properties of N-Boc-3-(4-cyanophenyl)oxaziridine, such as its reactivity towards nucleophiles, are central to its application in synthetic organic chemistry. Its ability to undergo electrophilic amination reactions without the need for harsh conditions or catalysts makes it a valuable reagent for the synthesis of a wide range of nitrogen-containing compounds. The compound's reactivity profile and the conditions under which it transfers the N-Boc group to various nucleophiles have been well-documented, highlighting its versatility and utility in organic synthesis (Vidal et al., 1993; Hannachi et al., 2004).

科学的研究の応用

Preparation and Use in Electrophilic Amination : This compound is used in the preparation of N-Boc-3-(4-cyanophenyl)oxaziridine via aza-Wittig reaction and Oxone oxidation. It serves as a stable, crystalline solid that can transfer its N-Boc fragment to primary and secondary amines as well as enolates under mild conditions (Vidal, Guy, Stérin, & Collet, 1993).

Synthesis of Protected α-Aminoketones : The compound is employed in the enantioselective synthesis of protected α-aminoketones through electrophilic amination of α-silyl ketones followed by the removal of the silyl directing group in the aminated products (Enders, Poiesz, & Joseph, 1998).

Amination Reagents for 3-Aryl-N-BOC Oxaziridines : This research discusses the oxidation of N-BOC benzaldimines to corresponding oxaziridines and their ability to transfer N-BOC or N-FMOC group to morpholine, creating N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).

Chiral Azole Derivatives Synthesis : N-Boc-3-(4-cyanophenyl)oxaziridine is used in the synthesis of enantiomerically pure 1-[α-(benzofuran-2-yl)arylmethyl]-1H-1,2,4-triazoles, which are potential antiaromatase agents (Messina, Botta, Corelli, & Paladino, 2000).

Lipopeptides Synthesis : This compound is utilized in the synthesis of large lipopeptides through the reaction with a lipophilic peptide aldehyde, demonstrating its application in peptide chemistry (Melnyk, Bossus, David, Rommens, & Gras-masse, 2009).

Amination of Carbanions : N-Boc-3-(4-cyanophenyl)oxaziridine is tested as a reagent for electrophilic amination of carbanions, used in the amination of ketone, ester, and amide enolates, and various stabilized carbanions (Armstrong, Atkin, & Swallow, 2000).

Safety And Hazards

“N-Boc-3-(4-cyanophenyl)oxaziridine” is harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of contact, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention .

特性

IUPAC Name |

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369338, DTXSID301184200 | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-(4-cyanophenyl)oxaziridine | |

CAS RN |

158807-35-3, 150884-56-3 | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。